molecular formula C9H9Cl2NO B13802385 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one CAS No. 63645-37-4

1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one

Cat. No.: B13802385
CAS No.: 63645-37-4
M. Wt: 218.08 g/mol
InChI Key: IUKBKJHVUAZWGH-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one (CAS 63645-37-4) is a synthetic organic compound with a molecular formula of C 9 H 9 Cl 2 NO and a molecular weight of 218.08 g/mol . This compound features a 2,2-dichloroethanone group attached to a 5-amino-2-methylphenyl ring, a structure that suggests potential utility as a key synthetic intermediate or building block in organic and medicinal chemistry research. Researchers can leverage this compound for developing novel heterocyclic systems or for structure-activity relationship (SAR) studies. Chemical & Physical Properties: A calculated density of 1.341 g/cm³ suggests a moderately dense solid . The compound has a high calculated boiling point of approximately 360.2°C and a flash point of about 171.6°C, indicating thermal stability that must be considered during laboratory handling and reaction planning . Research Applications & Value: The primary research value of this compound lies in its bifunctional molecular structure. The presence of both an aromatic amino group and a reactive dichloroethanone moiety makes it a versatile precursor for various chemical transformations, including nucleophilic substitution, condensation reactions, and cyclization processes. It serves as a crucial scaffold for synthesizing more complex molecules for pharmaceutical and agrochemical research. Its structural features are similar to those found in compounds investigated for their biological activity, positioning it as a valuable asset for drug discovery programs . Handling and Usage Note: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

CAS No.

63645-37-4

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(5-amino-2-methylphenyl)-2,2-dichloroethanone

InChI

InChI=1S/C9H9Cl2NO/c1-5-2-3-6(12)4-7(5)8(13)9(10)11/h2-4,9H,12H2,1H3

InChI Key

IUKBKJHVUAZWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The aromatic amine precursor, 5-amino-2-methylphenyl derivatives, are commonly prepared or commercially sourced. The amino group’s reactivity necessitates protection in some synthetic sequences.

Acylation with Dichloroacetyl Chloride

The core step involves the acylation of the aromatic amine with dichloroacetyl chloride to form the target compound. This reaction is typically conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid and to facilitate the nucleophilic attack of the amino group on the acyl chloride.

  • Typical conditions:
    • Solvent: Dry dichloromethane or chloroform.
    • Temperature: 0 °C to room temperature.
    • Reaction time: 1–4 hours depending on scale and reactivity.

Protection/Deprotection Strategies

In some synthetic routes, the amino group is protected (e.g., as a tosylate or Boc derivative) to prevent side reactions during acylation or other transformations. After acylation, the protecting group is removed under mild conditions to regenerate the free amino group.

Alternative Synthetic Approaches

Literature reports alternative synthetic routes involving:

  • One-pot multistep processes combining rearrangements and ring-closing metathesis for related amino-substituted aromatic compounds, which may be adapted for this compound’s synthesis.
  • Use of palladium-catalyzed reactions for allylation or other functionalizations prior to acylation.

These methods, while more complex, offer access to structurally related compounds with potential pharmacological activity and may inspire modifications for this compound’s synthesis.

Representative Experimental Data and Optimization

Reaction Optimization Table for Acylation Step

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield (%) Notes
1 Dichloromethane Triethylamine 0 to 25 2 75 Standard conditions
2 Dichloromethane Pyridine 0 to 25 3 78 Slightly higher yield
3 Chloroform Triethylamine 0 to 25 4 70 Longer reaction time required
4 Dichloromethane Triethylamine -10 to 0 1.5 80 Lower temperature improves yield

Note: Yields are isolated and purified yields reported in literature for similar acylation reactions of substituted anilines.

Key Observations

  • Use of dry, aprotic solvents such as dichloromethane is preferred to avoid hydrolysis of the acyl chloride.
  • Triethylamine is commonly used as a base for acid scavenging.
  • Lower temperatures (0 °C or below) help minimize side reactions and improve selectivity.
  • Reaction times vary but are generally within 1–4 hours.

Literature Examples and Research Findings

Acylation in Pharmaceutical Intermediate Synthesis

The acylation of aromatic amines with halogenated acetyl chlorides is a well-established method in pharmaceutical intermediate synthesis. For example, the preparation of N-(2-methyl-5-nitrophenyl) derivatives via acylation with isobutyl chloroformate analogues has been reported, highlighting the importance of controlled reaction conditions and purification techniques.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations References
Direct Acylation Amino group acylation with dichloroacetyl chloride Straightforward, high yield Requires moisture-free conditions
Protection/Deprotection Amino protection → acylation → deprotection Avoids side reactions Additional steps increase time
One-Pot Multistep Processes Overman rearrangement + RCM for related scaffolds Efficient for complex structures Longer reaction times, catalyst cost
Palladium-Catalyzed Reactions Allylation and functionalization before acylation Mild conditions, selective Catalyst sensitivity, cost

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of α-haloketones, where variations in halogenation and aromatic substitution significantly alter properties. Key analogues include:

Compound Name Substituents (Aromatic Ring) Halogenation Key Structural Differences
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one 5-NH₂, 2-CH₃ Cl, Cl Reference compound
1-(4-Bromophenyl)-2,2-dichloroethan-1-one 4-Br Cl, Cl Bromine substituent at para position
1-(4-(4-Bromophenoxy)-3-nitrophenyl)-2,2-dichloroethan-1-one 3-NO₂, 4-O-C₆H₄Br Cl, Cl Nitro and bromophenoxy groups
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one 5-NH₂, 2-CH₃ F, F, F Trifluoro vs. dichloro substitution
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloroethan-1-one 2-NH₂, 4-Cl, 5-CH₃ Cl Mono-chloro and additional Cl on ring

Key Observations :

  • Aromatic Substitution: Nitro groups (e.g., ) introduce strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. This alters π-π stacking interactions in crystallography and binding affinity in biological targets .

Physicochemical Properties

Comparative data for select compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%) LogP (Calculated)
This compound 218.08 N/A ≥95 ~2.1 (estimated)
1-(4-Bromophenyl)-2,2-dichloroethan-1-one 267.93 N/A N/A 2.8
1-(4-(4-Bromophenoxy)-3-nitrophenyl)-2,2-dichloroethan-1-one 456.59 81–82 99.6 3.5
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one 203.16 N/A ≥95 2.4

Notes:

  • The trifluoro derivative exhibits a lower molecular weight and LogP compared to dichloro analogues, suggesting improved lipophilicity for membrane permeability.
  • Nitro-substituted compounds (e.g., ) display higher melting points due to enhanced intermolecular dipole interactions .

Crystallographic and Stability Data

  • Crystal Packing : 1-(4-Bromophenyl)-2,2-dichloroethan-1-one crystallizes in a triclinic system (space group P1) with a density of 1.890 Mg/m³. Its Hirshfeld surface analysis reveals dominant H···Cl interactions (16.2% contribution), stabilizing the lattice .
  • Thermal Stability: Nitro-substituted analogues (e.g., ) exhibit lower thermal stability (m.p. 81–82°C) compared to amino derivatives, likely due to reduced resonance stabilization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving nitration and condensation. For example, intermediates like 4-fluoro-2-hydroxyacetophenone are nitrated, followed by condensation with dichloroacetyl chloride under controlled conditions (e.g., 0–5°C in anhydrous THF). Reaction progress is monitored via TLC, and purification involves column chromatography. Solvents like ethanol or methanol are critical for dissolving reactants and enhancing interaction .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) ensures purity (typically 95–99.5%), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. For example, HRMS data for dichloroacetophenone derivatives show [M+H]⁺ peaks matching theoretical molecular weights .

Q. How does the compound’s reactivity compare to structurally similar chlorinated acetophenones?

  • Methodological Answer : Reactivity is influenced by substituent positioning. For instance, the 5-amino-2-methylphenyl group enhances electron density at the para position, increasing susceptibility to nucleophilic substitution compared to analogs like 1-(5-chloro-2-methoxyphenyl)ethanone. Comparative studies use kinetic assays (e.g., SN2 reaction rates in DMSO) and computational modeling (DFT calculations) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. To resolve this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Compare experimental HRMS with in silico fragmentation patterns (e.g., via MassFrontier) .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test parameters (temperature, solvent polarity, catalyst loading). For example, dichloromethane as a solvent reduces side reactions vs. THF .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., over-nitrated derivatives), guiding additive use (e.g., urea to suppress nitration).
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer, enhancing yield from 65% to >85% .

Q. How can crystallographic data refine the compound’s conformational analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves molecular geometry. For dichloroacetophenones, refinement addresses challenges like disorder in the dichloroethane moiety. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O bonds), explaining packing motifs. Data deposition in CCDC ensures reproducibility .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 values against targets like pyruvate dehydrogenase kinase (PDHK1) using ADP-Glo™ assays.
  • Molecular Docking : AutoDock Vina predicts binding poses; validate via site-directed mutagenesis (e.g., PDHK1 Arg158Ala mutant reduces affinity).
  • Cellular Assays : Western blotting quantifies phosphorylation inhibition in cancer cell lines (e.g., A549) .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

  • Methodological Answer :

  • Stability Studies : Use HPLC to monitor degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the ketone group, reducing hydrolysis.
  • pH-Dependent Reactivity : UV-Vis spectroscopy tracks enol-keto tautomerism shifts at pH 5–9 .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural Verification : Confirm batch purity via elemental analysis (C, H, N) and XRD.
  • Meta-Analysis : Use tools like RevMan to compare EC50 values across publications, adjusting for cell line heterogeneity .

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